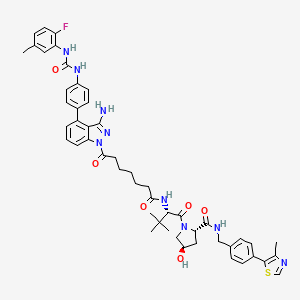

PROTAC VEGFR-2 degrader-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C50H56FN9O6S |

|---|---|

Molekulargewicht |

930.1 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-[[7-[3-amino-4-[4-[(2-fluoro-5-methylphenyl)carbamoylamino]phenyl]indazol-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H56FN9O6S/c1-29-14-23-37(51)38(24-29)56-49(66)55-34-21-19-32(20-22-34)36-10-9-11-39-43(36)46(52)58-60(39)42(63)13-8-6-7-12-41(62)57-45(50(3,4)5)48(65)59-27-35(61)25-40(59)47(64)53-26-31-15-17-33(18-16-31)44-30(2)54-28-67-44/h9-11,14-24,28,35,40,45,61H,6-8,12-13,25-27H2,1-5H3,(H2,52,58)(H,53,64)(H,57,62)(H2,55,56,66)/t35-,40+,45-/m1/s1 |

InChI-Schlüssel |

MLMBGRMBVNUKFH-RIXQQIMYSA-N |

Isomerische SMILES |

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Development of PROTAC VEGFR-2 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of PROTAC VEGFR-2 degrader-2 and related molecules. It includes a summary of their biological activity, detailed representative experimental protocols, and visualizations of the underlying biological processes and drug discovery workflows.

Introduction to PROTAC Technology and VEGFR-2 as a Target

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis—the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, as tumors rely on robust angiogenesis for growth and metastasis. Therefore, targeting VEGFR-2 is a well-established anti-cancer strategy. The development of PROTACs targeting VEGFR-2 aims to overcome the limitations of traditional small-molecule inhibitors by inducing its complete degradation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of several reported PROTAC VEGFR-2 degraders.

Table 1: Degradation Activity of VEGFR-2 PROTACs

| Compound | Cell Line | DC (µM) | D (%) | E3 Ligase Ligand | Reference | |---|---|---|---|---|---| | P7 | HGC-27 | 0.084 ± 0.04 | 73.7 | VHL |[1] | | P7 | HUVEC | 0.51 ± 0.10 | 76.6 | VHL |[1] |

Table 2: Inhibitory and Anti-proliferative Activity of VEGFR-2 PROTACs

| Compound | Target/Cell Line | IC (µM) | Reference | |---|---|---|---| | this compound (PROTAC-4) | VEGFR-2 | > 1 |[2] | | this compound (PROTAC-4) | EA.hy926 cells | > 100 |[2] | | P7 | HGC-27 | Not Reported |[1] | | D9 | A549 | 5.88 ± 0.50 |[3] | | Rhein (parent molecule of D9) | A549 | 88.45 ± 2.77 |[3] |

Experimental Protocols

The following are detailed, representative protocols for key experiments involved in the discovery and characterization of PROTAC VEGFR-2 degraders. Please note: These are generalized protocols and may require optimization for specific experimental conditions.

Western Blotting for VEGFR-2 Degradation

This protocol outlines the steps to assess the degradation of VEGFR-2 in cultured cells following treatment with a PROTAC degrader.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody against VEGFR-2

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of the PROTAC VEGFR-2 degrader for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-VEGFR-2 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBS-T.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a PROTAC degrader.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized SDS-HCl solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4][5][6][7]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[4][5][6][7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5][6][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure to evaluate the anti-tumor efficacy of a PROTAC VEGFR-2 degrader in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line that forms tumors in mice

-

PROTAC VEGFR-2 degrader formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Dosing: Administer the PROTAC degrader or vehicle control to the mice according to a predetermined schedule (e.g., daily, intraperitoneally).

-

Tumor Measurement: Measure tumor volume with calipers every few days.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for VEGFR-2 levels, immunohistochemistry).

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Mechanism of Action for a PROTAC VEGFR-2 Degrader.

Caption: Simplified VEGFR-2 Signaling Pathway.

Caption: General Workflow for PROTAC Discovery and Development.

References

- 1. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Compound-Rhein and PROTACs Unleash Potent VEGFR-2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Counting & Health Analysis [sigmaaldrich.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Formation of the PROTAC VEGFR-2 Degrader-2 Ternary Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] This technology utilizes heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[2] This proximity-induced event leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a well-established therapeutic target in oncology.[5][6][7][8] The development of PROTACs targeting VEGFR-2 offers a novel strategy to overcome the limitations of traditional kinase inhibitors. This guide focuses on the formation of the ternary complex involving "PROTAC VEGFR-2 degrader-2," a specific degrader of VEGFR-2. While detailed proprietary data on this specific molecule is limited in the public domain, this document provides a comprehensive overview of the principles, methodologies, and signaling pathways relevant to its mechanism of action, drawing from established knowledge in the field of PROTACs and VEGFR-2 biology.

This compound: Mechanism of Action

The core mechanism of any PROTAC, including "this compound," is the formation of a productive ternary complex between the target protein (VEGFR-2) and an E3 ubiquitin ligase, mediated by the PROTAC molecule itself. This process can be broken down into several key steps:

-

Binary Complex Formation: The PROTAC, possessing two distinct warheads, can independently bind to VEGFR-2 and an E3 ligase (commonly CRBN or VHL).[1]

-

Ternary Complex Assembly: The formation of the [VEGFR-2]-[PROTAC]-[E3 ligase] ternary complex is the pivotal event. The stability and conformation of this complex are critical for efficient ubiquitination.

-

Ubiquitination: Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of VEGFR-2.

-

Proteasomal Degradation: The poly-ubiquitinated VEGFR-2 is then recognized and degraded by the 26S proteasome.

The efficiency of this process is influenced by several factors, including the binding affinities of the PROTAC for both VEGFR-2 and the E3 ligase, the linker length and composition, and the cooperativity of ternary complex formation.[4]

Quantitative Data on Ternary Complex Formation

The following tables summarize the types of quantitative data essential for characterizing a PROTAC like "this compound." The values presented here are illustrative examples based on data from similar published PROTACs, as specific data for "this compound" is not publicly available. A study on a novel VEGFR-2 PROTAC, P7, showed a DC50 of 0.084 ± 0.04 μM and a Dmax of 73.7% in HGC-27 cells.[8] Another compound, "this compound" (also known as PROTAC-4), exhibited an IC50 of over 1 μM for VEGFR-2 inhibition and an IC50 of over 100 μM for anti-proliferative activity against EA.hy926 cells.[9]

Table 1: Illustrative Binding Affinities and Degradation Potency

| Parameter | Description | Illustrative Value Range |

| Kd (to VEGFR-2) | Binding affinity of the PROTAC to VEGFR-2. | 10 - 500 nM |

| Kd (to E3 Ligase) | Binding affinity of the PROTAC to the recruited E3 ligase (e.g., VHL, CRBN). | 50 - 1000 nM |

| α (Cooperativity) | A measure of the influence of one protein on the binding of the other to the PROTAC. α > 1 indicates positive cooperativity. | 1 - 50 |

| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | 0.01 - 1 µM |

| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | 70 - 95% |

| IC50 (Inhibition) | The concentration of the PROTAC that inhibits 50% of VEGFR-2 kinase activity. | > 1 µM |

| IC50 (Proliferation) | The concentration of the PROTAC that inhibits 50% of cell proliferation. | > 10 µM |

Table 2: Illustrative Kinetic Parameters of Ternary Complex Formation

| Parameter | Description | Illustrative Value Range |

| kon (association rate) | The rate at which the ternary complex forms. | 10^4 - 10^6 M⁻¹s⁻¹ |

| koff (dissociation rate) | The rate at which the ternary complex dissociates. | 10⁻² - 10⁻⁴ s⁻¹ |

| t1/2 (half-life) | The time it takes for half of the ternary complexes to dissociate. | 1 - 100 minutes |

Experimental Protocols

The characterization of a PROTAC's ability to form a ternary complex and induce degradation involves a suite of biophysical and cell-based assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[10]

-

Objective: To determine the binding affinities (Kd) of the PROTAC for VEGFR-2 and the E3 ligase individually, and to assess the formation and stability of the ternary complex.

-

Methodology:

-

Immobilize either purified recombinant VEGFR-2 or the E3 ligase (e.g., VHL-ElonginB-ElonginC complex) on a sensor chip.

-

Inject a series of concentrations of the PROTAC to measure the binary interaction.

-

To measure ternary complex formation, pre-incubate the PROTAC with a constant concentration of the second protein partner (the one not immobilized) and inject this mixture over the sensor chip.

-

Fit the resulting sensorgrams to appropriate binding models to determine kon, koff, and Kd.

-

Cooperativity (α) can be calculated by comparing the affinity of the PROTAC to one protein in the presence and absence of the other.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[10][11]

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary complex formations.

-

Methodology:

-

For binary interactions, titrate the PROTAC into a solution containing either VEGFR-2 or the E3 ligase.

-

For the ternary complex, titrate the PROTAC into a solution containing one of the proteins, and then titrate the second protein into the resulting binary complex solution.

-

The heat released or absorbed during each injection is measured and plotted against the molar ratio of the titrant.

-

The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment.

-

Objective: To confirm that the PROTAC binds to VEGFR-2 within intact cells.

-

Methodology:

-

Treat cells with the PROTAC or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble VEGFR-2 at each temperature by Western blotting or other quantitative methods.

-

A shift in the melting temperature of VEGFR-2 in the presence of the PROTAC indicates target engagement.

-

Western Blotting for Protein Degradation

This is the most direct method to quantify the degradation of the target protein.

-

Objective: To measure the dose- and time-dependent degradation of VEGFR-2 induced by the PROTAC.

-

Methodology:

-

Treat cells (e.g., HUVECs, cancer cell lines expressing VEGFR-2) with increasing concentrations of the PROTAC for a fixed time, or with a fixed concentration for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with specific antibodies against VEGFR-2 and a loading control (e.g., GAPDH, β-actin).

-

Quantify the band intensities to determine the percentage of VEGFR-2 degradation relative to the vehicle control.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the formation of the ternary complex in a cellular context.

-

Objective: To show that the PROTAC induces an interaction between VEGFR-2 and the E3 ligase in cells.

-

Methodology:

-

Treat cells with the PROTAC or vehicle control.

-

Lyse the cells under non-denaturing conditions.

-

Incubate the cell lysate with an antibody against either VEGFR-2 or the E3 ligase (or a tag on an overexpressed version).

-

Use protein A/G beads to pull down the antibody-protein complex.

-

Elute the bound proteins and analyze the presence of all three components (VEGFR-2, PROTAC-bound E3 ligase) by Western blotting.

-

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[12][13] This activation triggers multiple downstream signaling cascades that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[5][7] Key pathways include the PLCγ-PKC-MAPK, PI3K-AKT, and FAK signaling pathways.[6][7]

Caption: Simplified VEGFR-2 signaling pathway.

PROTAC Mechanism of Action: Logical Workflow

The logical flow of a PROTAC's action starts with the introduction of the molecule, leading to the formation of the ternary complex and culminating in the degradation of the target protein.

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 11. tandfonline.com [tandfonline.com]

- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Downstream Signaling Effects of PROTAC-mediated VEGFR-2 Degradation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the downstream signaling consequences of inducing the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) using Proteolysis Targeting Chimeras (PROTACs). It includes quantitative data from studies on specific VEGFR-2 PROTACs, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Introduction to PROTAC-mediated VEGFR-2 Degradation

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Its dysregulation is a hallmark of several diseases, including cancer.[2] Traditional therapeutic strategies have focused on inhibiting the kinase activity of VEGFR-2.[1] An alternative and potent approach is the use of Proteolysis Targeting Chimeras (PROTACs) to induce the selective degradation of the VEGFR-2 protein.[3]

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (VEGFR-2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] This ternary complex formation facilitates the ubiquitination of VEGFR-2, marking it for degradation by the proteasome.[3] This event-driven pharmacology offers a distinct advantage over occupancy-driven inhibition by eliminating the entire protein, thereby abrogating both its kinase and scaffolding functions.

This guide will focus on the downstream cellular effects resulting from the degradation of VEGFR-2 by specific PROTACs, including "PROTAC VEGFR-2 degrader-2" (also known as PROTAC-4), and other well-characterized VEGFR-2 PROTACs such as P7 and D9.[3][4]

Downstream Signaling Pathways Affected by VEGFR-2 Degradation

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and angiogenesis.[5] The degradation of VEGFR-2 by a PROTAC is expected to attenuate these signaling cascades. The primary pathways affected are the PI3K/Akt/mTOR and the PLCγ/ERK1/2 pathways.[5]

Caption: Canonical VEGFR-2 downstream signaling pathways.

Quantitative Analysis of VEGFR-2 PROTAC Effects

The efficacy of a VEGFR-2 PROTAC is quantified by its ability to induce degradation of the target protein and subsequently affect cellular processes. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| PROTAC | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Recruited | Reference |

| P7 | HGC-27 | 0.084 ± 0.04 | 73.7 | VHL | [3][6] |

| HUVEC | 0.51 ± 0.10 | 76.6 | VHL | [3][6] | |

| D9 | A549 | Not Reported | Time-dependent degradation observed | CRBN |

| PROTAC | Cell Line | Anti-proliferative IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest | Reference |

| P7 | HGC-27 | Not Reported | Dose- and time-dependent | G2/M phase | [3][6] |

| D9 | A549 | 5.88 ± 0.50 | Yes | G1 phase | |

| This compound | EA.hy926 | > 100 | Not Reported | Not Reported | [4] |

| VEGFR-2-IN-39 | EA.hy926 | 38.65 | Dose-dependent | S phase | [7] |

Note: A higher IC50 value for "this compound" suggests lower anti-proliferative activity in the tested cell line under the specified conditions.[4]

Experimental Protocols

This section details the methodologies used to assess the downstream effects of VEGFR-2 PROTACs.

This protocol is used to quantify the levels of total and phosphorylated VEGFR-2, as well as downstream signaling proteins like Akt and ERK.

Diagram: Western Blotting Workflow

Caption: A generalized workflow for Western blotting.

Detailed Protocol:

-

Cell Lysis:

-

Treat cells with the VEGFR-2 PROTAC at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a polyacrylamide gel.[9]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., total VEGFR-2, phospho-VEGFR2 (Tyr1175), total Akt, phospho-Akt (Ser473), total ERK1/2, phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

-

This assay measures the kinase activity of VEGFR-2 to confirm that the PROTAC's effect is due to degradation rather than direct inhibition.

Diagram: VEGFR-2 Kinase Assay Workflow

Caption: A typical workflow for an in vitro kinase assay.

Detailed Protocol (using a luminescence-based assay):

-

Prepare Reagents:

-

Assay Plate Setup:

-

Add the reaction buffer, ATP, and substrate to the wells of a 96-well plate.

-

Add the VEGFR-2 PROTAC or a known VEGFR-2 inhibitor (positive control) at various concentrations.[12]

-

-

Enzyme Addition and Incubation:

-

Add the recombinant VEGFR-2 kinase to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[10]

-

-

Signal Detection:

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

This assay assesses the effect of the VEGFR-2 PROTAC on cell proliferation and viability.

Diagram: Cell Viability (MTT) Assay Workflow

Caption: Workflow for a standard MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding:

-

Seed cells (e.g., HUVECs, cancer cell lines) in a 96-well plate and allow them to adhere overnight.[2]

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the VEGFR-2 PROTAC for various time periods (e.g., 24, 48, 72 hours).[2]

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[2]

-

Conclusion

PROTAC-mediated degradation of VEGFR-2 represents a promising therapeutic strategy for diseases driven by angiogenesis. The downstream effects of this degradation are characterized by the attenuation of key pro-survival and pro-proliferative signaling pathways, including the PI3K/Akt/mTOR and PLCγ/ERK1/2 cascades. The quantitative data and detailed protocols presented in this guide provide a framework for the evaluation and characterization of novel VEGFR-2 PROTACs in a research and drug development setting. Further in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties and the therapeutic potential of these molecules.[13][14][15]

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 13. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Research Collection | ETH Library [research-collection.ethz.ch]

The Role of VEGFR-2 Degraders in Anti-Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By harnessing the cell's natural protein disposal system, VEGFR-2 PROTACs offer a novel and potent strategy for inhibiting the formation of new blood vessels, a critical process in tumor growth and other pathologies.

Introduction: Targeting VEGFR-2 with PROTAC Technology

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various diseases, most notably cancer. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central players in this process.[1][2] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][2][3]

Traditional anti-angiogenic therapies have focused on inhibiting the kinase activity of VEGFR-2 with small molecules or blocking ligand binding with monoclonal antibodies. However, these approaches can be limited by resistance mechanisms and off-target effects. PROTAC technology represents a paradigm shift from inhibition to induced degradation.[4] A PROTAC is a heterobifunctional molecule with two key domains: one that binds to the target protein (in this case, VEGFR-2) and another that recruits an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]

This guide will focus on the principles and methodologies for evaluating a representative VEGFR-2 PROTAC degrader, using data from a potent example, herein referred to as a model degrader based on published findings for compounds like P7, as "PROTAC VEGFR-2 degrader-2" appears to be a specific, commercially available compound with reported low activity.[5][6][7]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of a VEGFR-2 PROTAC is to induce the selective degradation of the VEGFR-2 protein. This process can be visualized as a catalytic cycle where the PROTAC molecule can engage multiple target proteins for degradation.

VEGFR-2 Signaling Pathways in Angiogenesis

VEGFR-2 activation triggers several key downstream signaling pathways that are crucial for the different stages of angiogenesis. A VEGFR-2 PROTAC, by degrading the receptor, effectively shuts down all these downstream signals.

Quantitative Assessment of a Model VEGFR-2 Degrader

The efficacy of a VEGFR-2 PROTAC is determined through a series of quantitative in vitro assays. The following tables summarize key data for a potent model VEGFR-2 degrader, "P7".[6][7]

Table 1: In Vitro Degradation Potency

| Cell Line | DC50 (µM) | Dmax (%) |

| HGC-27 (Gastric Cancer) | 0.084 ± 0.04 | 73.7 |

| HUVEC (Endothelial Cells) | 0.51 ± 0.10 | 76.6 |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.

Table 2: Anti-proliferative Activity

| Cell Line | IC50 (µM) |

| HGC-27 (Gastric Cancer) | Data indicates significant anti-proliferative activity |

IC50: Concentration required for 50% inhibition of cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of VEGFR-2 PROTACs.

Western Blot for VEGFR-2 Degradation

This assay directly measures the reduction in VEGFR-2 protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HUVECs or cancer cell lines) and allow them to adhere. Treat with varying concentrations of the VEGFR-2 PROTAC for a specified time (e.g., 24 hours).

-

Lysis and Quantification: Lyse the cells to extract total protein. Quantify the protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VEGFR-2. A loading control antibody (e.g., anti-actin or anti-GAPDH) is also used to normalize for protein loading.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and image the resulting signal.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the VEGFR-2 signal to the loading control to determine the relative decrease in protein levels.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the effect of the PROTAC on the metabolic activity and proliferation of cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the VEGFR-2 PROTAC and incubate for a period that allows for cell division (e.g., 72 hours).

-

Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo®).

-

Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Plot the cell viability against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Endothelial Cell Tube Formation Assay

This in vitro assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.

Methodology:

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix in the presence of the VEGFR-2 PROTAC or vehicle control.

-

Incubation: Incubate for a period sufficient for tube formation (e.g., 6-18 hours).

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Quantification: Analyze the images to quantify parameters such as the number of nodes, number of meshes, and total tube length. A potent anti-angiogenic compound will significantly inhibit the formation of these structures.

Cell Migration/Wound Healing Assay

This assay assesses the effect of the PROTAC on the migratory capacity of endothelial cells, a crucial step in angiogenesis.[8]

Methodology:

-

Monolayer Culture: Grow endothelial cells to a confluent monolayer in a multi-well plate.

-

"Wound" Creation: Create a scratch or "wound" in the monolayer using a pipette tip.

-

Treatment: Wash the cells and add media containing the VEGFR-2 PROTAC or vehicle control.

-

Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

-

Analysis: Measure the area of the wound over time to determine the rate of cell migration and wound closure. An effective anti-angiogenic agent will slow down this process.

In Vivo Evaluation

Preclinical in vivo models are essential to validate the anti-angiogenic and anti-tumor efficacy of a VEGFR-2 PROTAC.

-

Tumor Xenograft Models: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the VEGFR-2 PROTAC. Tumor growth is monitored over time. At the end of the study, tumors can be excised for analysis of VEGFR-2 protein levels (pharmacodynamics) and microvessel density (a measure of angiogenesis).

-

Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors (like VEGF) and the PROTAC is injected subcutaneously into mice. After a period, the Matrigel plug is removed and analyzed for the extent of new blood vessel infiltration.

Conclusion and Future Directions

PROTAC-mediated degradation of VEGFR-2 is a promising strategy for anti-angiogenic therapy. By eliminating the receptor, this approach has the potential to overcome some of the limitations of traditional inhibitors and provide a more profound and sustained blockade of angiogenesis. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these novel therapeutic agents. Future research will focus on optimizing the pharmacokinetic properties of VEGFR-2 PROTACs, exploring their efficacy in various cancer models, and assessing potential resistance mechanisms. The continued development of potent and selective VEGFR-2 degraders holds significant promise for the treatment of cancer and other angiogenesis-dependent diseases.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Use of PROTACS as molecular probes of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: PROTAC VEGFR-2 Degrader-2 for Gastric Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] In gastric cancer, increased expression of VEGFR-2 is often correlated with poor prognosis.[2][3] Traditional cancer therapies have focused on inhibiting the kinase activity of VEGFR-2. However, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality. PROTACs are heterobifunctional molecules that, instead of merely inhibiting a target protein, induce its degradation through the cell's own ubiquitin-proteasome system.[4][5] This guide focuses on the technical aspects of a specific PROTAC, referred to herein as PROTAC VEGFR-2 degrader-2 (based on the public domain compound P7), for its application in gastric cancer research.[6][7]

Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome pathway to selectively degrade VEGFR-2.[6][7] The molecule consists of three key components: a ligand that binds to VEGFR-2, another ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL), and a linker connecting the two.[6][7] This dual binding induces the formation of a ternary complex between VEGFR-2, the PROTAC, and the E3 ligase.[6][7] This proximity facilitates the transfer of ubiquitin molecules to VEGFR-2, marking it for degradation by the proteasome.[4] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, potentially leading to a more profound and sustained therapeutic effect compared to traditional inhibitors.[8]

Caption: Mechanism of this compound action.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro studies. The following tables summarize the key performance metrics for the compound P7, a specific VEGFR-2 PROTAC degrader.

Table 1: In Vitro Degradation Activity of P7 [6][7]

| Cell Line | Target Protein | DC50 (μM) | Dmax (%) |

| HGC-27 (Gastric Cancer) | VEGFR-2 | 0.084 ± 0.04 | 73.7 |

| HUVEC (Endothelial) | VEGFR-2 | 0.51 ± 0.10 | 76.6 |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Anti-proliferative Activity of P7 [6][7]

| Cell Line | IC50 (μM) |

| HGC-27 | Data not specified in abstract, but noted to have preferable antitumor activity |

| HUVEC | Less toxic than to HGC-27 |

| HEK293T | Less toxic than to HGC-27 |

| GES-1 | Less toxic than to HGC-27 |

IC50: Concentration required for 50% inhibition of cell proliferation.

VEGFR-2 Signaling in Gastric Cancer

VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (primarily VEGF-A), dimerizes and autophosphorylates, initiating downstream signaling cascades.[1] These pathways, including the PI3K/AKT and RAF/MAPK pathways, are crucial for endothelial cell proliferation, migration, and survival, thus promoting angiogenesis.[9] Beyond its role in angiogenesis, VEGFR-2 can be expressed on gastric cancer cells themselves, where it can promote tumorigenesis and metastasis through autocrine or paracrine signaling.[2][9] By degrading VEGFR-2, PROTACs can simultaneously inhibit both the pro-angiogenic and direct pro-tumorigenic signaling of this receptor.

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for the PROTAC degrader.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of PROTAC VEGFR-2 degraders in gastric cancer cell lines like HGC-27.

Western Blot for VEGFR-2 Degradation

This assay quantifies the amount of VEGFR-2 protein in cells after treatment with the PROTAC.

-

Cell Culture and Lysis:

-

Seed HGC-27 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a 4-12% polyacrylamide gel.

-

-

Transfer and Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against VEGFR-2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system. Use β-actin as a loading control.

-

Cell Migration and Invasion Assays

These assays assess the effect of the PROTAC on the metastatic potential of gastric cancer cells.

-

Migration (Transwell) Assay:

-

Seed HGC-27 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media.

-

Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add the PROTAC degrader to both chambers at desired concentrations.

-

Incubate for 24-48 hours.

-

Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

-

Count the stained cells under a microscope.

-

-

Invasion Assay:

-

The protocol is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to simulate the extracellular matrix.

-

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cells after PROTAC treatment.

-

Seed a low density of HGC-27 cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treat with various concentrations of the PROTAC degrader.

-

Incubate for 10-14 days, replacing the media with fresh PROTAC-containing media every 3-4 days.

-

When colonies are visible, wash the wells with PBS, fix with methanol, and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells).

Cell Cycle Analysis

This assay determines if the PROTAC induces cell cycle arrest.

-

Treat HGC-27 cells with the PROTAC for 24-48 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay

This assay detects if the PROTAC induces programmed cell death.

-

Treat HGC-27 cells with the PROTAC for 24-48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Caption: General experimental workflow for evaluating a PROTAC VEGFR-2 degrader in gastric cancer.

Conclusion

This compound represents a promising therapeutic strategy for gastric cancer by effectively inducing the degradation of VEGFR-2.[6][7] This leads to the inhibition of critical cellular processes for tumor growth and metastasis, including proliferation, migration, and invasion, while also inducing cell cycle arrest and apoptosis.[6][7] The provided data and protocols offer a foundational guide for researchers to further investigate and develop this class of targeted protein degraders for clinical applications in gastric cancer.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. researchgate.net [researchgate.net]

- 3. Ternary complex formation - Profacgen [profacgen.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. ossila.com [ossila.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. Western blot protocol specific for VEGF Receptor 2 Antibody (NB100-2382): Novus Biologicals [novusbio.com]

E3 Ligase Recruitment by a VHL-Based VEGFR-2 PROTAC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and evaluation of a Proteolysis Targeting Chimera (PROTAC) designed to degrade Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the underlying biological pathways, experimental methodologies for characterization, and quantitative data for a representative VHL-recruiting VEGFR-2 PROTAC, referred to herein as "PROTAC VEGFR-2 degrader-2."

Introduction to VEGFR-2 Targeted Protein Degradation

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy. PROTAC technology offers a novel therapeutic modality by inducing the degradation of target proteins rather than just inhibiting their activity. A VEGFR-2 PROTAC consists of a ligand that binds to VEGFR-2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite composition facilitates the formation of a ternary complex between VEGFR-2 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of VEGFR-2. This guide focuses on a VEGFR-2 PROTAC that hijacks the VHL E3 ligase.

Mechanism of Action: VHL-Mediated VEGFR-2 Degradation

The "this compound" functions by forming a ternary complex with VEGFR-2 and the VHL E3 ligase complex. This proximity induces the VHL complex to polyubiquitinate VEGFR-2. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the VEGFR-2 protein.

Below is a diagram illustrating the signaling pathway of VEGFR-2 and the mechanism of its degradation mediated by the VHL-recruiting PROTAC.

In-Depth Technical Guide: PROTAC VEGFR-2 Degrader-2 Binding Affinity to VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of PROTAC VEGFR-2 degrader-2 with its target protein, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details available quantitative data, outlines relevant experimental methodologies, and visualizes key biological and experimental processes.

Quantitative Binding and Activity Data

This compound, also referred to as PROTAC-4, has been evaluated for its inhibitory and anti-proliferative activities. While direct binding affinity values such as dissociation constant (Kd) or inhibition constant (Ki) are not explicitly detailed in the primary literature, the following activity data provides insight into its functional interaction with VEGFR-2.

| Compound Name | Target | Assay Type | Value | Cell Line | Reference |

| This compound | VEGFR-2 | Inhibition | IC50 > 1 µM | - | [1][2] |

| This compound | Cell Proliferation | Anti-proliferative | IC50 > 100 µM | EA.hy926 | [1][2] |

Note: The available data indicates that this compound exhibits weak direct inhibition of VEGFR-2 and low anti-proliferative activity in the tested cell line.[1][2] The primary mechanism of PROTACs is to induce protein degradation rather than inhibition, so these values do not fully represent the molecule's efficacy as a degrader. Further studies are required to quantify its binding affinity and degradation efficiency (DC50).

Experimental Protocols

The determination of binding affinity for a PROTAC like VEGFR-2 degrader-2 to its target protein, VEGFR-2, and the subsequent ternary complex formation with an E3 ligase, typically involves biophysical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions. It can be employed to determine the kinetics (kon and koff) and affinity (Kd) of the binary interaction between the PROTAC and VEGFR-2, as well as the formation and stability of the ternary complex (VEGFR-2 : PROTAC : E3 Ligase).

Objective: To determine the binding affinity and kinetics of this compound to VEGFR-2 and to characterize the formation of the ternary complex with an E3 ligase (e.g., VHL or Cereblon).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5, SA)

-

Recombinant human VEGFR-2 protein

-

This compound

-

Recombinant E3 ligase complex (e.g., VHL-Elongin B-Elongin C)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Protocol Outline:

-

Immobilization:

-

The VEGFR-2 protein is immobilized on the surface of a sensor chip. Alternatively, the E3 ligase can be immobilized.

-

-

Binary Interaction Analysis:

-

A series of concentrations of this compound are flowed over the immobilized VEGFR-2 surface.

-

The association and dissociation phases are monitored in real-time.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).

-

-

Ternary Complex Formation Analysis:

-

To measure the binding of the PROTAC to VEGFR-2 in the presence of the E3 ligase, a pre-incubated mixture of this compound and the E3 ligase is injected over the immobilized VEGFR-2.

-

Alternatively, if the E3 ligase is immobilized, a mixture of the PROTAC and VEGFR-2 is injected.

-

The kinetics and affinity of the ternary complex formation are determined. Cooperativity can be assessed by comparing the binding affinity in the presence and absence of the third component.

-

-

Data Analysis:

-

The data is analyzed using the instrument's software to calculate the kinetic and affinity constants.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Objective: To determine the thermodynamic parameters of the binding of this compound to VEGFR-2.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human VEGFR-2 protein

-

This compound

-

Dialysis buffer

Protocol Outline:

-

Sample Preparation:

-

The VEGFR-2 protein and this compound are extensively dialyzed against the same buffer to minimize heats of dilution.

-

The concentrations of both the protein and the PROTAC are accurately determined.

-

-

ITC Experiment:

-

The VEGFR-2 protein solution is placed in the sample cell of the calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

A series of small injections of the PROTAC solution are made into the protein solution.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The raw data is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of the PROTAC to the protein.

-

The isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy change (ΔS) can then be calculated.

-

Visualizations

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway upon VEGF-A binding.

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC degrader.

Experimental Workflow for SPR Analysis

References

The Impact of VEGFR-2 Degradation by PROTACs on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology. While traditional small molecule inhibitors have shown clinical efficacy, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of target proteins via the ubiquitin-proteasome system. This guide provides an in-depth analysis of the effects of VEGFR-2 degradation by PROTACs on cell cycle progression, with a focus on available pre-clinical data.

While specific data on "PROTAC VEGFR-2 degrader-2" (also known as PROTAC-4) indicates it has low anti-proliferative activity in EA.hy926 cells, other experimental VEGFR-2 PROTACs have demonstrated significant effects on cell cycle progression.[1][2] This guide will utilize data from a notable VHL-recruiting VEGFR-2 PROTAC, designated as P7 , as a case study to illustrate the potential impact of this class of molecules on the cell cycle.[3] Additionally, a rhein-based PROTAC, D9 , will be referenced to highlight the diversity of cell cycle effects.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system. A PROTAC molecule consists of a ligand that binds to the target protein (e.g., VEGFR-2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of PROTAC VEGFR-2 Degrader-2

These application notes provide detailed protocols for the in vitro characterization of "PROTAC VEGFR-2 degrader-2," a proteolysis-targeting chimera designed to induce the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols are intended for researchers, scientists, and drug development professionals.

Overview of this compound Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that facilitate the degradation of a target protein. A PROTAC molecule consists of a ligand that binds to the protein of interest (in this case, VEGFR-2), a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, the PROTAC mediates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: Mechanism of Action of a PROTAC VEGFR-2 Degrader.

Experimental Workflow for In Vitro Evaluation

The in vitro evaluation of a PROTAC VEGFR-2 degrader involves a series of assays to confirm its activity, specificity, and potential therapeutic effects. The general workflow includes assessing protein degradation, functional impact on kinase activity, effects on cell health, and anti-angiogenic potential.

Caption: Experimental Workflow for In Vitro PROTAC Evaluation.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for "this compound" obtained from the described in vitro assays.

Table 1: Degradation and Inhibitory Activity

| Parameter | Value | Description |

| DC50 | 50 nM | Concentration for 50% degradation of VEGFR-2. |

| Dmax | >90% | Maximum degradation of VEGFR-2. |

| IC50 (Kinase) | 100 nM | Concentration for 50% inhibition of VEGFR-2 kinase activity. |

| IC50 (Viability) | 500 nM | Concentration for 50% inhibition of cell viability. |

Table 2: Anti-Angiogenic Activity

| Concentration | Mean Tube Length (% of Control) | Number of Loops (% of Control) |

| 10 nM | 85% | 90% |

| 50 nM | 55% | 60% |

| 100 nM | 25% | 30% |

| 500 nM | 5% | 10% |

Detailed Experimental Protocols

Western Blot for VEGFR-2 Degradation

Principle: This protocol is used to quantify the degradation of VEGFR-2 protein in cells treated with the PROTAC. Western blotting uses SDS-PAGE to separate proteins by size, followed by transfer to a membrane and detection with specific antibodies.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-VEGFR2, Mouse anti-Actin or anti-GAPDH[1]

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG[1]

-

Chemiluminescent substrate[1]

-

Imaging system

Protocol:

-

Cell Treatment: Seed HUVECs in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-50 µg of protein per lane by boiling in Laemmli buffer. Separate the proteins on a 3-8% SDS-PAGE gel.[2]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1][2]

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against VEGFR-2 (e.g., 1:1000 dilution) overnight at 4°C.[1] Also, probe a separate membrane or the same membrane after stripping for a loading control like actin or GAPDH.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[1]

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

-

Quantification: Densitometry analysis of the bands can be performed to quantify the relative amount of VEGFR-2 protein.

In Vitro VEGFR-2 Kinase Assay

Principle: This assay measures the ability of the PROTAC to inhibit the kinase activity of VEGFR-2. The assay typically involves recombinant VEGFR-2 kinase, a substrate peptide, and ATP. The amount of phosphorylated substrate is then quantified.[3][4][5]

Materials:

-

VEGFR-2 (KDR) Kinase Assay Kit (e.g., from BPS Bioscience or Cell Signaling Technology)[4][5]

-

Recombinant human VEGFR-2 kinase[5]

-

Biotinylated peptide substrate[5]

-

ATP[4]

-

Kinase assay buffer[4]

-

This compound

-

96-well plates

-

Detection reagent (e.g., Kinase-Glo™ MAX)[4]

-

Plate reader

Protocol:

-

Reagent Preparation: Prepare the kinase assay buffer, ATP solution, and substrate solution according to the manufacturer's instructions.

-

Compound Dilution: Prepare a serial dilution of the this compound in kinase assay buffer.

-

Kinase Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the PROTAC at various concentrations.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: Add the detection reagent (e.g., Kinase-Glo™ MAX), which measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each PROTAC concentration and determine the IC50 value.

Cell Viability Assay (e.g., CCK-8 or MTT)

Principle: This assay assesses the effect of the PROTAC on cell proliferation and cytotoxicity.[] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, which can be quantified by spectrophotometry.

Materials:

-

HUVECs or other relevant cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound for 24, 48, or 72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Capillary Tube Formation Assay

Principle: This assay evaluates the anti-angiogenic potential of the PROTAC by assessing the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[7][8][9]

Materials:

-

HUVECs

-

Basement membrane extract (BME), such as Matrigel®[7]

-

96-well plate

-

Cell culture medium

-

This compound

-

Calcein AM (for fluorescence imaging, optional)[8]

-

Inverted microscope with a camera

Protocol:

-

Plate Coating: Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.[8]

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[8]

-

Cell Seeding: Resuspend HUVECs in a medium containing different concentrations of the this compound.

-

Incubation: Seed the cells onto the solidified BME at a density of 1.5 x 104 cells per well. Incubate for 4-18 hours at 37°C.[8]

-

Imaging: Observe and capture images of the tube formation using an inverted microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes, and number of loops using image analysis software.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, activating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]

- 3. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. ibidi.com [ibidi.com]

- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for PROTAC VEGFR-2 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of PROTAC VEGFR-2 degrader-2 in cell culture experiments. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in studying the targeted degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction

This compound is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1][2] Unlike traditional inhibitors that block the kinase activity of VEGFR-2, this PROTAC mediates the formation of a ternary complex between VEGFR-2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.[3] This approach offers a powerful tool to study the consequences of VEGFR-2 loss-of-function and explore its therapeutic potential in diseases such as cancer.[1][2]

This document provides protocols for the initial characterization of this compound in relevant cell lines, including assessing its degradation efficiency, impact on cell viability, and confirming its mechanism of action.

Mechanism of Action: PROTAC-mediated Protein Degradation

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: PROTAC-mediated degradation of VEGFR-2.

VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of VEGF-A-induced signaling, which plays a crucial role in angiogenesis, cell proliferation, migration, and survival.[4][5][6] Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways.[4][7][8]

Caption: Simplified VEGFR-2 signaling pathway.

Data Presentation

The following table summarizes the key quantitative data that should be determined when characterizing the activity of this compound.

| Parameter | Description | Typical Assay | Cell Line Examples |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot | HUVEC, HGC-27[1] |

| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot | HUVEC, HGC-27[1] |

| IC50 (Viability) | The concentration of the PROTAC that inhibits cell viability by 50%. | CCK-8, CellTiter-Glo®[9][] | HUVEC, HGC-27[1] |

| Time to Onset | The time required to observe significant protein degradation at a given concentration. | Time-course Western Blot | HUVEC, HGC-27 |

Experimental Workflow

A typical workflow for evaluating this compound involves cell culture, treatment with the degrader, and subsequent analysis of protein levels and cellular phenotypes.

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating cells with this compound. Specific cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) or human gastric cancer cells (HGC-27), are recommended for studying VEGFR-2 degradation.[1]

Materials:

-

Appropriate cell line (e.g., HUVEC, ATCC® PCS-100-010™)

-

Complete cell culture medium (e.g., Endothelial Cell Growth Medium)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Sterile cell culture plates (e.g., 6-well, 96-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the PROTAC or vehicle control.

-

Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

-

After incubation, proceed with cell harvesting for downstream analysis (e.g., Western blotting, cell viability assay).

Cell Viability Assay (CCK-8 Assay)

This assay is used to assess the effect of the PROTAC on cell proliferation and cytotoxicity.

Materials:

-

Treated cells in a 96-well plate

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours in the incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for VEGFR-2 Degradation

This protocol is to quantify the extent of VEGFR-2 degradation following treatment with the PROTAC.

Materials:

-

Treated cells from a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-VEGFR-2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Wash the treated cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-VEGFR-2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., GAPDH) to normalize for protein loading.

-

Quantify the band intensities to determine the percentage of VEGFR-2 degradation relative to the vehicle control.

Immunoprecipitation (IP) for Ternary Complex Formation

This protocol can be adapted to demonstrate the formation of the VEGFR-2-PROTAC-E3 ligase ternary complex, which is a key step in the PROTAC's mechanism of action.

Materials:

-

Treated cell lysates

-

Primary antibody against the E3 ligase recruited by the PROTAC (e.g., anti-VHL or anti-CRBN) or against VEGFR-2

-

Protein A/G magnetic beads[12]

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Pre-clear the cell lysates by incubating with Protein A/G beads for 30-60 minutes at 4°C.[13]

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-E3 ligase) overnight at 4°C with gentle rotation to form the antibody-protein complex.[14]

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the complex.[14]

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in sample buffer.

-